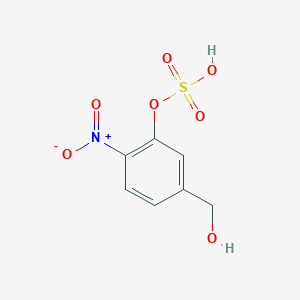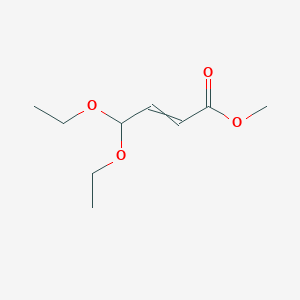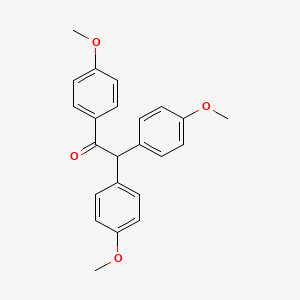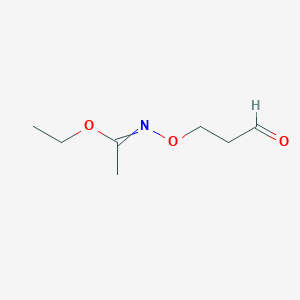
3-Methyl-2,4,6-trinitrophenyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2,4,6-trinitrophenyl thiocyanate is a chemical compound with the molecular formula C8H4N4O6S It is known for its complex structure, which includes a phenyl ring substituted with three nitro groups, a methyl group, and a thiocyanate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,4,6-trinitrophenyl thiocyanate typically involves the nitration of 3-methylphenol followed by the introduction of the thiocyanate group. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts, and it is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2, 4, and 6 positions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is typically purified through recrystallization or other separation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2,4,6-trinitrophenyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different derivatives.
Substitution: The thiocyanate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and alcohols can be used to substitute the thiocyanate group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can lead to the formation of 3-methyl-2,4,6-triaminophenyl thiocyanate, while substitution reactions can yield various derivatives with different functional groups.
Applications De Recherche Scientifique
3-Methyl-2,4,6-trinitrophenyl thiocyanate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-2,4,6-trinitrophenyl thiocyanate involves its interaction with specific molecular targets and pathways. The nitro groups and thiocyanate group play a crucial role in its reactivity and biological activity. The compound can interact with cellular components, leading to various biochemical effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6-Trinitrophenyl thiocyanate
- 3-Methyl-2,4,6-trinitrophenyl isothiocyanate
- 2,4,6-Trinitrophenyl isothiocyanate
Uniqueness
3-Methyl-2,4,6-trinitrophenyl thiocyanate is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural difference sets it apart from other similar compounds and can lead to distinct properties and applications.
Propriétés
Numéro CAS |
61011-84-5 |
|---|---|
Formule moléculaire |
C8H4N4O6S |
Poids moléculaire |
284.21 g/mol |
Nom IUPAC |
(3-methyl-2,4,6-trinitrophenyl) thiocyanate |
InChI |
InChI=1S/C8H4N4O6S/c1-4-5(10(13)14)2-6(11(15)16)8(19-3-9)7(4)12(17)18/h2H,1H3 |
Clé InChI |
SXPXKMAZEQYQLH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-Phenylethenyl)-4H-furo[3,2-B]indole](/img/structure/B14601154.png)
![N,N-Diethyl-N-[(4-hydroxyphenyl)methyl]ethanaminium iodide](/img/structure/B14601166.png)


![Ethyl chloro(2-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}hydrazinylidene)acetate](/img/structure/B14601198.png)


![5-Nitro-2-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14601233.png)


![4-Acetyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B14601259.png)
